molecular formula C9H14N3NaO7P B034653 2'-Deoxycytidine 3'-monophosphate sodium salt CAS No. 102814-05-1

2'-Deoxycytidine 3'-monophosphate sodium salt

Cat. No. B034653
M. Wt: 330.19 g/mol
InChI Key: GGZIBCGDGWHGCR-UHFFFAOYSA-N
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Description

2’-Deoxycytidine 3’-monophosphate sodium salt, also known as 3’-dCMP sodium salt, is a model molecule used to study the nascent stage of DNA strand breakage and nucleic acid base modifications by adduct formation . It has an empirical formula of C9H14N3O7P · xNa+ and a molecular weight of 307.20 (free acid basis) .


Molecular Structure Analysis

The molecular structure of 2’-Deoxycytidine 3’-monophosphate sodium salt consists of a pyrimidine base linked to a deoxyribose sugar, which lacks a hydroxyl group at position 2 . The sugar is bound to a chain of three phosphate residues .


Chemical Reactions Analysis

While specific chemical reactions involving 2’-Deoxycytidine 3’-monophosphate sodium salt are not detailed in the sources, it’s known that this compound plays a role in DNA synthesis, acting as a substrate in enzymatic assays .


Physical And Chemical Properties Analysis

This compound is a powder that is soluble in water (50 mg/mL, clear, colorless) . It should be stored at a temperature of -20°C .

Scientific Research Applications

  • Biochemical Experiments : Radioactive 5-Methyl-2′-Deoxycytidine 5′-monophosphates have been synthesized using a 32P-postlabeling procedure for use in biological and biochemical experiments (Vilpo & Vilpo, 1989).

  • Cancer Chemotherapy : Iododeoxycytidylic acid, a compound related to 2'-Deoxycytidine 3'-monophosphate, has been studied for its potential to localize iodine into tumor DNA, offering benefits in cancer chemotherapy (Woodman, 1968).

  • DNA Demethylation Monitoring : High-performance liquid chromatography (HPLC) has been optimized for separating 2'-deoxycytidine-5'-monophosphate and 5-methyl-2'-deoxycytidine-5'-monophosphate, aiding in DNA demethylation monitoring (Havliš et al., 2001).

  • Phosphorylation Studies : Research has shown that phosphorylation of nucleosides with sodium cyclo-triphosphate can produce nucleoside 2′-monophosphates, 3′-monophosphates, and 2′,3′-cyclic monophosphates under various conditions, yielding high product yields (Tsuhako et al., 1984).

  • Antiviral Drug Interactions : Lamivudine, an antiviral drug, has been found to have its phosphorylation significantly inhibited by deoxycytidine, impacting its antiviral activity (Kewn et al., 1997).

  • Prodrug Delivery : A prodrug approach using nucleoside diphosphates shows potential for improving anti-cancer drug delivery (Kang et al., 1997).

  • Efficient Production : Deoxynucleoside-5′-monophosphates (5′-dNMPs) can be efficiently produced using a one-pot system with recombinant enzymes, contributing to research and pharmaceutical applications (Zou et al., 2013).

  • Metal Ion-Binding Studies : Research on the acid-base and metal ion-binding properties of 2'-deoxycytidine 5'-monophosphate has led to the formation of mixed metal ion nucleotide complexes (Song et al., 1995).

Safety And Hazards

The safety data sheet for 2’-Deoxycytidine 3’-monophosphate sodium salt advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If the compound comes into contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water .

Future Directions

While specific future directions for this compound are not detailed in the sources, it’s clear that it continues to be a valuable tool in research, particularly in studying DNA strand breakage and nucleic acid base modifications . Its use in the pharmaceutical industry as an antiviral agent also suggests potential for further therapeutic applications .

properties

InChI

InChI=1S/C9H14N3O7P.Na/c10-7-1-2-12(9(14)11-7)8-3-5(6(4-13)18-8)19-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZIBCGDGWHGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N3NaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585127
Record name PUBCHEM_16219236
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxycytidine 3'-monophosphate sodium salt

CAS RN

102814-05-1
Record name PUBCHEM_16219236
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FL Chung, R Young, SS Hecht - Carcinogenesis, 1989 - academic.oup.com
… were bought from Sigma Chemical Co., St Louis, MO: ATP, dithiothreitol, spermidine, 2'-deoxyadenosine 3'-monophosphate sodium salt, 2'-deoxycytidine 3'-monophosphate sodium salt…
Number of citations: 76 academic.oup.com
K Kawai, PH Chou, T Matsuda, M Inoue… - Chemical research in …, 2010 - ACS Publications
… 5-Methyl-2′-deoxycytidine and 2′-deoxycytidine 3′-monophosphate sodium salt were purchased from Sigma Chemical Co. (St. Louis, MO). …
Number of citations: 13 pubs.acs.org

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